N-aminophthalimide

Overview

Description

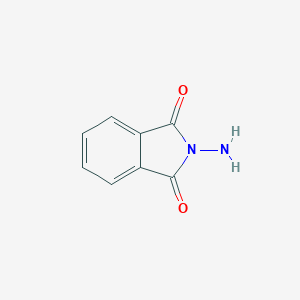

N-aminophthalimide: is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and functional materials. It is known for its unique structural properties, which include a phthalimide moiety with an amino group attached to the nitrogen atom.

Mechanism of Action

Target of Action

N-Aminophthalimide primarily targets boronic acids . Boronic acids are organic compounds that contain a boron atom bonded to three oxygen atoms, one of which is an OH group .

Mode of Action

This compound acts as a mediator to activate molecular oxygen . This activation enables the process of deborohydroxylation to occur under relatively mild conditions . Deborohydroxylation is a chemical reaction that involves the removal of a boronic acid group and a hydroxyl group from a molecule .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aerobic deborohydroxylation of boronic acids . This pathway leads to the formation of phenols and alcohols in air . The transformation tolerates various functional groups, especially oxidatively sensitive functionalities .

Pharmacokinetics

The compound’s ability to act under relatively mild conditions suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of this compound’s action is the efficient and convenient metal-free aerobic deborohydroxylation of boronic acids into phenols and alcohols . This transformation occurs in air and tolerates various functional groups, especially those that are oxidatively sensitive .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of molecular oxygen and the ambient temperature . The compound is able to activate molecular oxygen, enabling the deborohydroxylation process to occur under relatively mild conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by the concentration of oxygen in the environment and the temperature at which the reaction is carried out .

Biochemical Analysis

Biochemical Properties

N-Aminophthalimide interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and can involve nitrogen cyclization under different reaction conditions .

Cellular Effects

It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Traditional Procedure: N-aminophthalimide can be synthesized by reacting phthalic anhydride with primary amines in the presence of acetic acid and a catalyst such as sulphamic acid at 110°C.

Microwave-Assisted Synthesis: Another method involves the reaction of phthalic anhydride with amines under microwave irradiation at temperatures ranging from 150°C to 250°C for 3-10 minutes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the traditional or microwave-assisted methods. The choice of method depends on factors such as cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-aminophthalimide can undergo oxidation reactions, often mediated by molecular oxygen.

Cyclization: It can participate in nitrogen cyclization reactions, such as the Vilsmeier reaction, to form phthalazine-1,4-diones.

Aziridination: this compound is used in the aziridination of chiral N-enoyl sultams, leading to the formation of n-phthalimidoaziridines.

Common Reagents and Conditions:

Oxidation: Molecular oxygen, often in the presence of a mediator like this compound.

Cyclization: Vilsmeier reagent, acetic acid.

Aziridination: Lead tetraacetate, chiral ligands.

Major Products:

Oxidation: Phenols, alcohols.

Cyclization: Phthalazine-1,4-diones.

Aziridination: N-phthalimidoaziridines.

Scientific Research Applications

Pharmacological Applications

N-aminophthalimide has been identified as a promising candidate in drug discovery, particularly as an inhibitor of histone deacetylase 8 (HDAC8), an enzyme implicated in cancer progression. Recent studies have synthesized novel N-aminophthalimides derived from α-amino acids, demonstrating their potential as HDAC8 inhibitors through docking simulations and in vitro assays. These compounds exhibited favorable binding energies, suggesting their utility in developing anticancer therapies .

Case Study: HDAC8 Inhibition

- Objective : To assess the efficacy of N-aminophthalimides as HDAC8 inhibitors.

- Methodology : Synthesis of N-aminophthalimides and docking studies to evaluate binding affinities.

- Results : Compounds showed significant inhibition of HDAC8 activity, indicating potential for further development as anticancer agents.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. It can be synthesized from phthalimide and hydrazine under various conditions, leading to different products depending on the reaction parameters. This compound is particularly useful for synthesizing other organic compounds with pharmaceutical activities .

Synthesis Mechanism

The reaction of phthalimide with hydrazine typically yields a mixture of this compound and 2,3-dihydro-1,4-phthalazine dione. The relative amounts of these products can be controlled by adjusting the reaction medium, temperature, and time .

Materials Science

Recent studies have highlighted the use of this compound derivatives in optoelectronic applications. These compounds exhibit interesting thermal, optical, and electrochemical properties that make them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. The derivatives demonstrate blue light emission with quantum yields varying based on their chemical structure and solvent environment .

Optoelectronic Properties

- Emission : this compound derivatives emit blue light with quantum yields ranging from 2% to 68%.

- Applications : Potential use as additives in active layers of OLEDs.

Environmental Chemistry

This compound has also been explored for its role in environmental chemistry, particularly in the aerobic deborohydroxylation of boronic acids to phenols and alcohols under mild conditions. This metal-free process utilizes this compound as a mediator to activate molecular oxygen, showcasing its potential for green chemistry applications .

Deborohydroxylation Process

- Process : Conversion of boronic acids into phenols using this compound.

- Advantages : Efficient under mild conditions with high chemoselectivity.

Summary Table of Applications

Comparison with Similar Compounds

Phthalazine-1,4-diones: These compounds share a similar structural framework with N-aminophthalimide and exhibit comparable reactivity in cyclization reactions.

N-hydroxyphthalimide: Another related compound used in oxidation reactions, particularly in the synthesis of phenols and alcohols.

Uniqueness: this compound is unique in its ability to mediate aerobic deborohydroxylation of boronic acids and facilitate aziridination reactions with high chemoselectivity and efficiency. Its versatility in various chemical transformations makes it a valuable compound in both research and industrial applications .

Biological Activity

N-aminophthalimide is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the structural characteristics, synthesis methods, and significant biological activities associated with this compound, drawing from various research findings.

Structural Characteristics and Synthesis

This compound can be synthesized through various methods, often involving the reaction of phthalimides with hydrazine hydrate. The synthesis typically yields products with good to excellent yields (50-94%) depending on the reaction conditions and substituents used . The structural arrangement allows for tautomeric interconversion, which is crucial for understanding its reactivity and biological interactions.

Synthesis Overview

| Compound | Yield (%) | Conditions |

|---|---|---|

| This compound 1a | 81 | Reaction with hydrazine at 0 °C |

| This compound 1b | 94 | Reaction with hydrazine at room temp |

| This compound 1c | 88 | Reaction under kinetic control |

Anticancer Properties

Recent studies have highlighted the potential of N-aminophthalimides as anticancer agents. For example, compounds derived from this compound have shown promising inhibitory effects on histone deacetylase 8 (HDAC8), an enzyme implicated in cancer progression. In vitro assays revealed IC50 values ranging from 0.18 to 0.751 μM, indicating significant potency compared to known inhibitors .

Antimicrobial Activity

N-aminophthalimides have also demonstrated antimicrobial properties. Research indicates that certain derivatives exhibit notable antibacterial and antifungal activities, with some compounds showing effectiveness against common pathogens . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Studies

- Anticancer Activity Against HDAC8

- Antimicrobial Efficacy

Mechanistic Insights

The biological activities of N-aminophthalimides can be attributed to their ability to form stable interactions with biological macromolecules, such as proteins and nucleic acids. The presence of the amino group enhances hydrogen bonding capabilities, which may facilitate better binding affinities to target sites in enzymes or receptors involved in disease processes.

Properties

IUPAC Name |

2-aminoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSILMCDYDAKOJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70172061 | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Aminophthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20867 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1875-48-5 | |

| Record name | N-Aminophthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1875-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Aminophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001875485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407982 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-aminophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70172061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminophthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.915 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of N-aminophthalimide?

A1: The molecular formula of this compound is C8H6N2O2, and its molecular weight is 162.14 g/mol. []

Q2: Which spectroscopic techniques are commonly employed to characterize this compound?

A2: Researchers frequently utilize Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, 13C NMR spectroscopy, and elemental analysis to confirm the structure of this compound and its derivatives. [, , ]

Q3: Are there any studies on the vibrational frequencies of this compound?

A3: Yes, both Hartree-Fock (HF) and density functional theory (DFT) calculations, particularly using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the vibrational frequencies of this compound and correlate them with experimental Infrared and Raman spectra. [, ]

Q4: What is the significance of this compound in organic synthesis?

A4: this compound serves as a valuable precursor for generating phthalimidonitrene, a highly reactive intermediate, through oxidation with reagents like lead tetraacetate. [, ]

Q5: How is phthalimidonitrene generated from this compound?

A5: Phthalimidonitrene can be generated by oxidizing this compound with lead tetraacetate in inert solvents. The reaction conditions influence the product distribution, with slow addition favoring phthalimide formation and fast addition leading to trans-1,4-bisphthaloyl-2-tetrazene as the major product. []

Q6: What are some notable applications of this compound-derived reactive intermediates?

A6: Phthalimidonitrene, generated from this compound, finds application in various organic reactions, including:

- Aziridination: Reacting with alkenes to form aziridines, valuable intermediates in organic synthesis. [, , , , , , ]

- Synthesis of Heterocycles: Used in synthesizing a diverse array of heterocyclic compounds like azepines, 2H-azirines, and pyrazoles. [, , , , ]

- Imination of Sulfoxides: Reacts with sulfoxides to generate sulfoximines, important compounds in medicinal chemistry. [, ]

Q7: Can you elaborate on the use of this compound in aziridination reactions?

A7: this compound, when oxidized with lead tetraacetate, acts as an efficient aziridinating agent for various olefins. This reaction has been explored with chiral ligands, leading to the formation of N-phthalimidoaziridines with good to high enantiomeric excess. []

Q8: Are there any alternative oxidants to lead tetraacetate for these reactions?

A8: Yes, researchers have explored alternatives like phenyliodine(III) diacetate (PIDA) for aziridination of olefins and imination of sulfoxides with this compound, achieving high yields and selectivities under mild conditions. []

Q9: Does the structure of the alkene influence the outcome of the aziridination reaction?

A9: Absolutely. Studies show that conjugated azoalkenes, upon reacting with this compound in the presence of lead tetraacetate, can yield a variety of products including 2-phenylazo-1-(N-phthalimido)aziridines, 2-phenyl[1,2,3]triazoles, and phthalimide, highlighting the influence of alkene structure on regioselectivity. []

Q10: What is known about the stability of this compound under different reaction conditions?

A10: this compound exhibits varying stability depending on the reaction conditions. For instance, it undergoes ring opening reactions in refluxing methanolic solutions with excess base. [] Additionally, the presence of acids, like acetic or benzoic acid, during reactions with 1,3-dimethoxybenzenes can significantly impact product distribution. []

Q11: Have any studies investigated the stability of this compound-derived polymers?

A11: Yes, research on polyimides derived from 3,3′-bis(this compound) thioether showed excellent thermal stability, with 5% weight loss temperatures reaching up to 486 °C. Moreover, these polymers exhibited good solubility in common organic solvents. []

Q12: How do structural modifications of this compound affect its reactivity?

A12: Research on 3-(4-aminophenylthio)-N-aminophthalimide, a modified diamine, revealed its successful polymerization with aromatic dianhydrides to yield polyimides with enhanced solubility and higher glass transition temperatures compared to polymers derived from 4,4′-diaminodiphenyl ether. []

Q13: Are there examples of this compound derivatives exhibiting specific biological activities?

A13: Yes, Schiff bases synthesized from substituted N-aminophthalimides and aromatic aldehydes exhibited promising antibacterial and antifungal activities. []

Q14: What is the role of the phthalimide group in the reactivity of this compound?

A14: The phthalimide group plays a crucial role in stabilizing the reactive intermediates generated from this compound, influencing the reaction pathway and product formation. []

Q15: How do the electronic properties of substituents on the phthalimide ring influence the reactivity of this compound derivatives?

A15: The electronic nature of substituents on the phthalimide ring can significantly impact the reactivity of this compound derivatives, particularly in reactions involving electrophilic attack or generation of nitrene intermediates. For instance, electron-withdrawing groups can enhance the reactivity of the nitrene intermediate, leading to different product distributions. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.